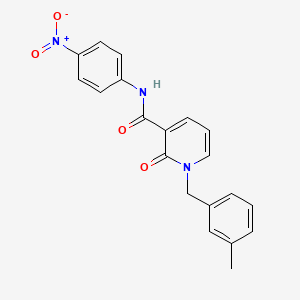

1-(3-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-methylbenzyl group at position 1 and a 4-nitrophenyl carboxamide at position 3. Its molecular formula is C₂₀H₁₇N₃O₄ (average mass: 363.37 g/mol), with a planar conformation likely due to π-conjugation across the amide bridge .

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-4-2-5-15(12-14)13-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRDZSOHQBANJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 3-methylbenzaldehyde and 4-nitroaniline with appropriate reagents to form the dihydropyridine framework. The final product is usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, a related compound showed an IC50 value of 45 µg/mL in DPPH assays, indicating moderate antioxidant activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies have shown that similar derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, one study reported that a related dihydropyridine derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Inflammation-related studies suggest that compounds with similar structures may inhibit the production of pro-inflammatory cytokines. A notable finding was that derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can act as enzyme inhibitors, affecting pathways involved in inflammation and oxidative stress.

- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Antioxidant Evaluation

In a comparative study, various dihydropyridine derivatives were synthesized and tested for their antioxidant capacity. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

A series of related compounds were screened for antimicrobial efficacy against clinical isolates. The results indicated that modifications in the nitrophenyl group significantly enhanced the antibacterial activity, suggesting structure-activity relationships that could guide future drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzyl/Phenyl Groups

The nature of substituents on the benzyl and phenyl moieties significantly influences physicochemical and biological properties. Key comparisons include:

- Cpd A () replaces the methyl group with a nitro substituent, increasing molecular weight and polarity, which may enhance binding to charged biological targets but reduce membrane permeability .

- Cpd B () features a chlorobiphenyl group, suggesting agrochemical utility akin to Boscalid, a known fungicide .

Pyridine Ring Modifications

Substituents on the pyridine ring dictate pharmacological activity:

- 6-Methyl-2-oxo-1,2-dihydropyridine derivatives () exhibit CB2 receptor modulation (agonism/antagonism) dependent on substituent position. The target compound lacks a C6 methyl group, implying distinct receptor interaction profiles .

- 4-Hydroxy-5-(4-nitrophenyl)-...carboxamide () introduces a hydroxyl group at C4, enabling hydrogen bonding and altering tautomeric stability.

Tautomerism and Crystallography

- N-(3-Bromo-2-methylphenyl)-...carboxamide () adopts a keto-amine tautomer with near-planar geometry and centrosymmetric dimerization via N–H⋯O bonds. The target compound likely shares similar conformational stability due to analogous amide bridging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.